1-[(1-ethylpyrrolidin-2-yl)methyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol
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Overview
Description
1-[(1-ethylpyrrolidin-2-yl)methyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-ethylpyrrolidin-2-yl)methyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrrolidine and thiazole intermediates, followed by their coupling under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and temperature control to ensure the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(1-ethylpyrrolidin-2-yl)methyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(1-ethylpyrrolidin-2-yl)methyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules make it useful in studying enzyme functions and cellular processes.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(1-ethylpyrrolidin-2-yl)methyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects in various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (1-ethylpyrrolidin-2-yl)methylamine
- [(1-ethylpyrrolidin-2-yl)methyl][1-(4-methoxyphenyl)ethyl]amine
- [(1-ethylpyrrolidin-2-yl)methyl][(4-methoxyphenyl)methyl]amine
Uniqueness
Compared to these similar compounds, 1-[(1-ethylpyrrolidin-2-yl)methyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H26N4O2S |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
1-[(1-ethylpyrrolidin-2-yl)methyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-pyrrol-3-ol |
InChI |
InChI=1S/C21H26N4O2S/c1-3-24-10-4-5-15(24)11-25-12-18(26)19(20(25)22)21-23-17(13-28-21)14-6-8-16(27-2)9-7-14/h6-9,13,15,22,26H,3-5,10-12H2,1-2H3 |
InChI Key |
QIBJJYXCRRJHLF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CN2CC(=C(C2=N)C3=NC(=CS3)C4=CC=C(C=C4)OC)O |
Origin of Product |
United States |
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